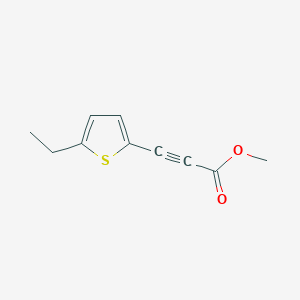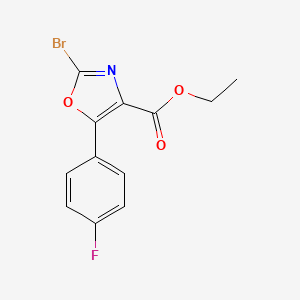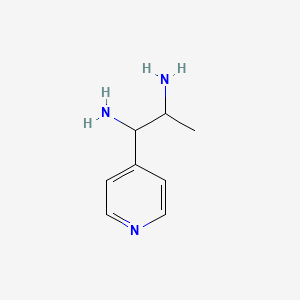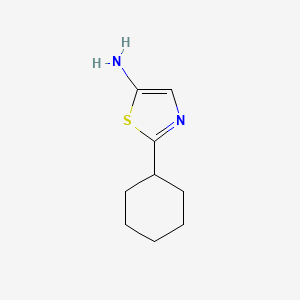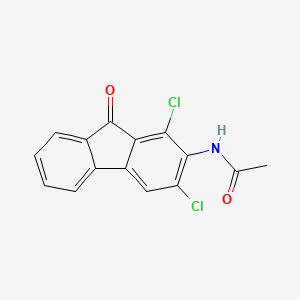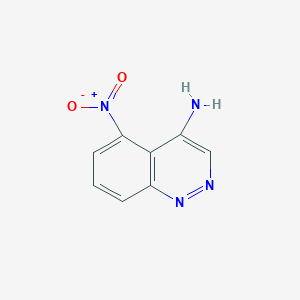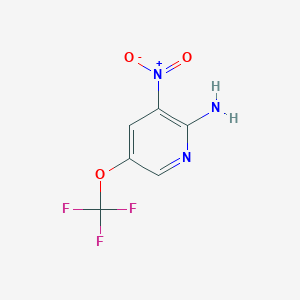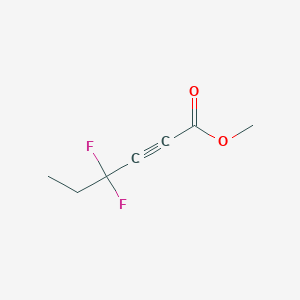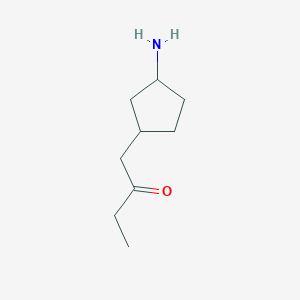
1-(3-Aminocyclopentyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminocyclopentyl)butan-2-one is an organic compound with the molecular formula C₉H₁₇NO It features a cyclopentane ring substituted with an amino group and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminocyclopentyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminocyclopentyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Aminocyclopentyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminocyclopentyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butanone moiety can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
1-Aminocyclopentyl-3-carboxyamides: These compounds share a similar cyclopentane ring structure but differ in their functional groups.
Cyclopentanone derivatives: Compounds like cyclopentanone share the cyclopentane ring but lack the amino and butanone functionalities.
Uniqueness: 1-(3-Aminocyclopentyl)butan-2-one is unique due to the presence of both an amino group and a butanone moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(3-aminocyclopentyl)butan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)6-7-3-4-8(10)5-7/h7-8H,2-6,10H2,1H3 |
Clave InChI |
YZMLEXQFWZOZEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


